molecular formula C27H25NO4 B12862729 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid

Cat. No.: B12862729
M. Wt: 427.5 g/mol
InChI Key: BOUIXINWDUFZCE-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid is a complex organic compound characterized by its unique structural features. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenylcyclopropyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Cyclopropylation: The introduction of the phenylcyclopropyl group can be done through a cyclopropanation reaction. This involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Coupling Reaction: The final step involves coupling the protected amino acid with the cyclopropyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-throughput purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, allowing for deprotection and further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Piperidine is often used for Fmoc deprotection.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcycl

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylcyclopropyl)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-25(30)24(16-27(14-15-27)18-8-2-1-3-9-18)28-26(31)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

BOUIXINWDUFZCE-DEOSSOPVSA-N

Isomeric SMILES

C1CC1(C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Canonical SMILES

C1CC1(CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Origin of Product

United States

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